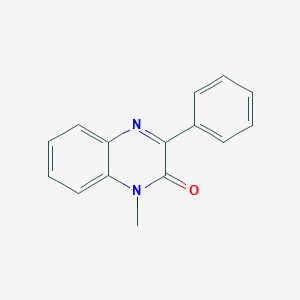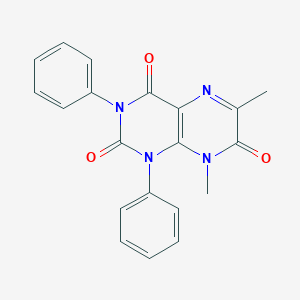![molecular formula C23H23ClO4 B293338 8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B293338.png)
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Butyl and Acetyl Groups: The butyl and acetyl groups can be introduced through alkylation and acylation reactions, respectively. These reactions typically require the use of strong bases and acylating agents.
Attachment of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be attached via an etherification reaction, where the chromen-2-one derivative is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core, known for its anticoagulant properties.
Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.
Dicoumarol: Another coumarin derivative with anticoagulant activity.
Uniqueness
8-ACETYL-3-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H23ClO4 |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
8-acetyl-3-butyl-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H23ClO4/c1-4-5-6-19-14(2)18-11-12-20(21(15(3)25)22(18)28-23(19)26)27-13-16-7-9-17(24)10-8-16/h7-12H,4-6,13H2,1-3H3 |
Clé InChI |
MTFGRXUEUNVBTA-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)C)OC1=O)C |
SMILES canonique |
CCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![ethyl (3R)-5,6-dioxo-4,8-diphenyl-9-oxa-4-azatetracyclo[9.2.1.02,10.03,7]tetradeca-7,12-diene-3-carboxylate](/img/structure/B293278.png)
![Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate](/img/structure/B293279.png)
![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
